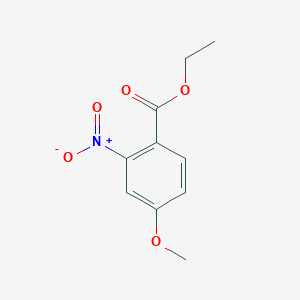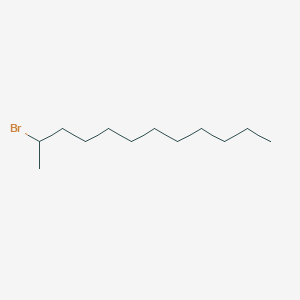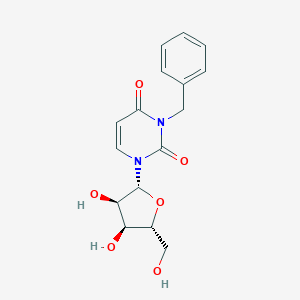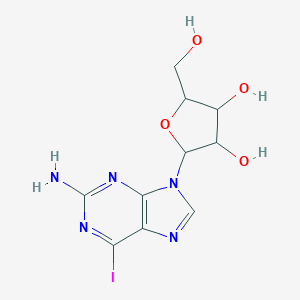
L-Antimony potassium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tartar emetic, also known as Antimony potassium tartrate, primarily targets the stomach and the heart . It has been used in the treatment of diseases like schistosomiasis and leishmaniasis .
Mode of Action
Tartar emetic acts on the stomach to induce emesis (vomiting) after its oral administration . Intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia .
Biochemical Pathways
It is known that the compound induces afferent emetic impulses which pass from the heart to the vomiting center . These impulses are transmitted mainly via the vagus nerve, and to a lesser extent, via the sympathetic nerve and the stellate ganglia .
Pharmacokinetics
It has been shown that only traces of the compound are present in the vomitus following its intravenous injection . This suggests that the compound may be rapidly metabolized or excreted. The compound’s solubility in water is 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C , indicating that its bioavailability may be influenced by temperature and other environmental factors.
Result of Action
The primary result of tartar emetic’s action is the induction of vomiting . This is due to the compound’s interaction with the stomach and the heart, leading to the transmission of afferent emetic impulses to the vomiting center . The compound can also cause lethal cardiac toxicity .
Action Environment
The action of tartar emetic can be influenced by various environmental factors. For example, its solubility in water varies with temperature , which could affect its bioavailability and hence its efficacy. Furthermore, the compound’s emetic action can be influenced by the physiological state of the individual, such as their hydration status and stomach contents.
Biochemical Analysis
Biochemical Properties
Tartar emetic has been known to interact with various enzymes and proteins in the body. It was used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type . The compound’s use in treating other tropical diseases has also been researched
Cellular Effects
Tartar emetic has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Tartar emetic vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a mixture of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. This process results in a colorless solution from which the compound can be crystallized .
Industrial Production Methods: In industrial settings, antimony potassium tartrate is prepared by dissolving antimony trioxide in tartaric acid. The reaction is typically carried out in a microwave reactor at 90°C for 2 hours, followed by cooling and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be thermally decomposed to produce antimony trioxide (Sb₂O₃) and other potassium antimony oxides.
Substitution: It reacts with tannic acid, alkalis, lead salts, and other heavy metal salts.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can react with antimony potassium tartrate.
Acids and Alkalis: It reacts with acids and alkalis, leading to the formation of different antimony compounds.
Major Products:
Antimony Trioxide (Sb₂O₃): Obtained through thermal decomposition.
Potassium Antimony Oxides: Formed under specific conditions during decomposition.
Scientific Research Applications
Antimony potassium tartrate has been used in various scientific research applications:
Comparison with Similar Compounds
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used for similar medical applications as antimony potassium tartrate.
Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a powerful emetic and its use in treating parasitic diseases. Its ability to form various antimony oxides through thermal decomposition also sets it apart from other similar compounds .
Properties
CAS No. |
11071-15-1 |
|---|---|
Molecular Formula |
C8H4K2O12Sb2 |
Molecular Weight |
613.83 g/mol |
IUPAC Name |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
InChI Key |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
density |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
physical_description |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)







